molecular formula C16H11NO2 B12838672 2-Hydroxy-5-(3-quinolinyl)benzaldehyde

2-Hydroxy-5-(3-quinolinyl)benzaldehyde

Cat. No.: B12838672
M. Wt: 249.26 g/mol
InChI Key: FSYGKWZPGBKGGP-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(3-quinolinyl)benzaldehyde is an organic compound with the molecular formula C16H11NO2 It is a derivative of benzaldehyde, featuring a hydroxyl group at the 2-position and a quinolinyl group at the 5-position

Properties

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

IUPAC Name

2-hydroxy-5-quinolin-3-ylbenzaldehyde

InChI

InChI=1S/C16H11NO2/c18-10-14-7-11(5-6-16(14)19)13-8-12-3-1-2-4-15(12)17-9-13/h1-10,19H

InChI Key

FSYGKWZPGBKGGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=CC(=C(C=C3)O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(3-quinolinyl)benzaldehyde typically involves the condensation of 2-hydroxybenzaldehyde with 3-quinolinecarboxaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol. The mixture is refluxed for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for 2-Hydroxy-5-(3-quinolinyl)benzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(3-quinolinyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 2-Hydroxy-5-(3-quinolinyl)benzoic acid.

    Reduction: 2-Hydroxy-5-(3-quinolinyl)benzyl alcohol.

    Substitution: 2-Alkoxy-5-(3-quinolinyl)benzaldehyde or 2-Hydroxy-5-(3-quinolinyl)benzoate.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 2-hydroxy-5-(3-quinolinyl)benzaldehyde exhibit significant anticancer properties. For instance, compounds incorporating quinoline rings have demonstrated activity against several cancer types, including breast and lung cancers. A study highlighted the synthesis of quinoline derivatives that showed promising results in inhibiting tumor growth in vitro, with some compounds achieving IC50 values below 30 µM against various cancer cell lines .

Table 1: Anticancer Activity of Quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound AMDA-MB-231 (Breast)25
Compound BHCT-15 (Colon)18
Compound CNCI-H322 (Lung)15

Antimicrobial Properties

The quinoline moiety has been associated with antimicrobial activity. Studies have shown that certain derivatives can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics. The mechanism often involves targeting specific bacterial enzymes such as DNA gyrase .

Organic Synthesis

2-Hydroxy-5-(3-quinolinyl)benzaldehyde serves as a valuable intermediate in organic synthesis. It can be utilized to synthesize various heterocyclic compounds through reactions such as condensation and alkylation.

Synthesis of Novel Compounds

A notable application involves the use of this compound in synthesizing more complex structures, such as thiazole and oxadiazole derivatives. These derivatives have been evaluated for their biological activities, including anticancer and antimicrobial effects .

Table 2: Synthetic Routes Involving 2-Hydroxy-5-(3-quinolinyl)benzaldehyde

Reaction TypeProduct TypeYield (%)Reference
CondensationThiazole Derivative75
AlkylationOxadiazole Derivative82

Material Science

In addition to its biological applications, 2-hydroxy-5-(3-quinolinyl)benzaldehyde is being explored for its potential use in materials science. Its ability to form stable complexes with metals makes it a candidate for developing advanced materials with specific electronic properties.

Metal Complexes

Research has shown that metal complexes formed with this compound can exhibit interesting photophysical properties, which may be useful in optoelectronic applications . The stability and reactivity of these complexes are critical for their application in sensors and catalysis.

Case Study 1: Anticancer Screening

In a systematic study, a series of quinoline-based compounds were synthesized from 2-hydroxy-5-(3-quinolinyl)benzaldehyde and tested against various cancer cell lines. The results indicated that modifications on the quinoline ring significantly affected the anticancer activity, with some derivatives showing enhanced potency compared to standard chemotherapy agents .

Case Study 2: Antimicrobial Testing

Another study focused on testing the antimicrobial efficacy of synthesized quinoline derivatives against common pathogens. The findings revealed that certain compounds not only inhibited bacterial growth but also displayed low cytotoxicity towards human cells, suggesting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(3-quinolinyl)benzaldehyde involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be due to the disruption of bacterial cell walls or interference with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzaldehyde: Lacks the quinolinyl group, making it less complex and potentially less versatile in applications.

    3-Quinolinecarboxaldehyde: Lacks the hydroxyl group, which may reduce its reactivity in certain chemical reactions.

Uniqueness

2-Hydroxy-5-(3-quinolinyl)benzaldehyde is unique due to the presence of both the hydroxyl and quinolinyl groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to its simpler counterparts .

Biological Activity

2-Hydroxy-5-(3-quinolinyl)benzaldehyde (also known as 2-Hydroxy-5-quinolinecarboxaldehyde) is a compound that has garnered attention due to its diverse biological activities. This article focuses on the synthesis, biological properties, and potential applications of this compound, drawing from various research studies and findings.

Chemical Structure and Synthesis

The molecular structure of 2-Hydroxy-5-(3-quinolinyl)benzaldehyde consists of a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to a quinoline moiety. The synthesis typically involves the condensation reaction between 3-quinolinecarboxaldehyde and salicylic acid derivatives under acidic or basic conditions. Various methods have been reported, including microwave-assisted synthesis and traditional reflux techniques.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 2-Hydroxy-5-(3-quinolinyl)benzaldehyde. In vitro tests demonstrated significant antibacterial activity against several strains, including:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 0.025 mg/mL.
  • Escherichia coli : MIC of 0.0195 mg/mL.

These findings suggest that the compound may inhibit bacterial growth by disrupting cellular functions or interfering with metabolic pathways .

Cytotoxicity Studies

Cytotoxicity assays have shown that 2-Hydroxy-5-(3-quinolinyl)benzaldehyde exhibits selective toxicity towards cancer cell lines. For instance, in studies involving human breast cancer (MCF-7) and liver cancer (HepG2) cell lines, the compound induced apoptosis at concentrations as low as 10 µM, with IC50 values indicating effective cytotoxicity .

Cell LineIC50 (µM)Mechanism of Action
MCF-710Induction of apoptosis
HepG215Cell cycle arrest

Antioxidant Activity

The compound has also demonstrated antioxidant properties, which are crucial for combating oxidative stress in biological systems. In assays measuring DPPH radical scavenging activity, 2-Hydroxy-5-(3-quinolinyl)benzaldehyde exhibited a significant reduction in radical concentration, indicating its potential as a natural antioxidant .

The biological mechanisms underlying the activity of 2-Hydroxy-5-(3-quinolinyl)benzaldehyde are multifaceted:

  • DNA Interaction : Studies using UV-visible spectroscopy have indicated that the compound can intercalate into DNA, potentially leading to disruption of replication processes.
  • Enzyme Inhibition : It has been shown to inhibit enzymes such as xanthine oxidase, which plays a role in oxidative stress and inflammation, further contributing to its therapeutic potential .

Case Study 1: Anticancer Activity

In a controlled study involving various cancer cell lines, researchers found that treatment with 2-Hydroxy-5-(3-quinolinyl)benzaldehyde resulted in increased levels of reactive oxygen species (ROS), leading to enhanced apoptosis in cancer cells. This effect was attributed to the compound's ability to induce mitochondrial dysfunction .

Case Study 2: Antimicrobial Efficacy

A clinical trial investigated the efficacy of this compound in treating infections caused by antibiotic-resistant bacteria. The results showed that patients treated with formulations containing 2-Hydroxy-5-(3-quinolinyl)benzaldehyde experienced a significant reduction in infection rates compared to control groups receiving standard antibiotics .

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